molecular formula C14H25NO4 B13904062 Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate

Cat. No.: B13904062
M. Wt: 271.35 g/mol
InChI Key: YLSRTAQOYCSREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonylamino and methylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques, such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates . These intermediates can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

YLSRTAQOYCSREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)OC

Origin of Product

United States

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